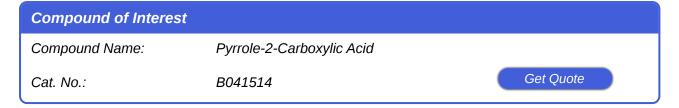


Pyrrole-2-Carboxylic Acid chemical properties and reactivity

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **Pyrrole-2-Carboxylic Acid**

Introduction

Pyrrole-2-carboxylic acid, also known as minaline, is an organic compound with the chemical formula C5H5NO2.[1] It is a white to light brown solid that consists of a pyrrole ring substituted with a carboxylic acid group at the second position.[1] This compound is of significant interest to researchers, scientists, and drug development professionals due to its presence in various natural products and its versatile chemical reactivity, which makes it a valuable building block in organic synthesis.[2][3] It has been identified as a metabolite in many Streptomyces species and demonstrates a broad, albeit weak, range of biological activities, including antiparasitic and antifungal properties.[4][5] More recently, derivatives of pyrrole-2-carboxylic acid have been investigated as potent inhibitors for treating drug-resistant tuberculosis.[6]

Chemical and Physical Properties

The physicochemical properties of **pyrrole-2-carboxylic acid** are summarized in the table below, providing a comprehensive overview of its key characteristics.



Property	Value	Source(s)
Molecular Formula	C5H5NO2	[4][5]
Molecular Weight	111.1 g/mol	[4][7]
Appearance	White to off-white or light brown powder/solid	[1][5]
Melting Point	204-208 °C (decomposes)	[4]
Boiling Point	340.3 ± 15.0 °C (Predicted)	[4]
рКа	4.45 (at 20 °C)	[4][8]
Solubility	Soluble in methanol, ethanol, DMF, and DMSO.[4][5] Slightly soluble in water.[9][10]	
Density	0.862 g/cm ³	[4]
Refractive Index	1.441-1.445	[4]
Flash Point	159.6 °C	[4]

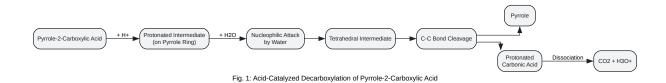
Reactivity and Key Chemical Transformations

Pyrrole-2-carboxylic acid exhibits reactivity characteristic of both pyrroles and carboxylic acids. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack, while the carboxylic acid group can undergo reactions such as esterification and decarboxylation.

Decarboxylation

The decarboxylation of **pyrrole-2-carboxylic acid** to form pyrrole is a notable reaction, which is catalyzed by acid.[11][12] In strongly acidic solutions, the reaction proceeds through a mechanism involving the protonation of the pyrrole ring, which facilitates the cleavage of the C-C bond.[11][13] The rate of decarboxylation increases as the pH decreases from 3 to 1 and rises rapidly in solutions with higher acid concentrations (from pH 1 to 10 M HCl).[12][14] Theoretical studies suggest that the process involves the addition of water to the carboxyl group of the protonated reactant.[13][15]





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Fig. 1: Acid-Catalyzed Decarboxylation of Pyrrole-2-Carboxylic Acid

Esterification

As a carboxylic acid, **pyrrole-2-carboxylic acid** readily undergoes esterification when reacted with an alcohol in the presence of an acid catalyst.[3][10] This reaction, often a Fischer esterification, is a common method for producing various pyrrole-2-carboxylate esters, which are valuable intermediates in organic synthesis.[3][16] The reaction is an equilibrium process, and using the alcohol as a solvent helps to drive the reaction towards the ester product.[16]



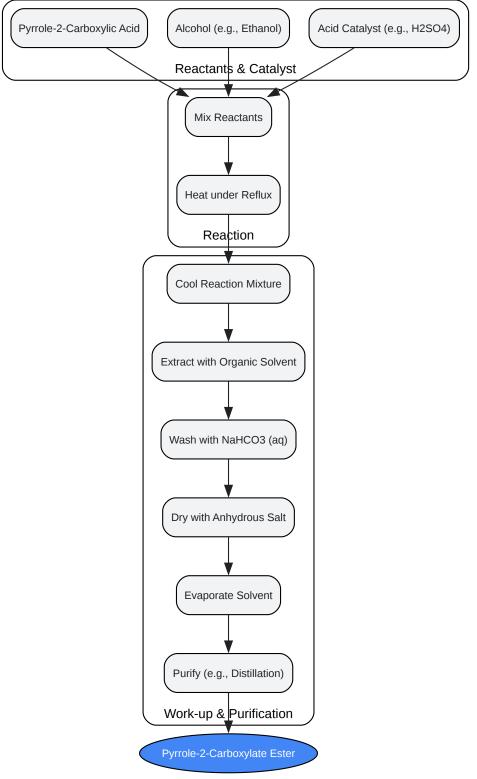


Fig. 2: General Workflow for Fischer Esterification

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Fig. 2: General Workflow for Fischer Esterification



Electrophilic Substitution

The pyrrole ring is electron-rich and thus activated towards electrophilic substitution. The presence of the deactivating carboxyl group at the C2 position directs incoming electrophiles primarily to the C4 and C5 positions. Acylation, for instance, can be achieved at the C4 position using acid chlorides or mixed anhydrides with a Lewis acid or phosphoric acid catalyst, respectively, to yield 4-acylpyrrole-2-carboxylic esters.[17]

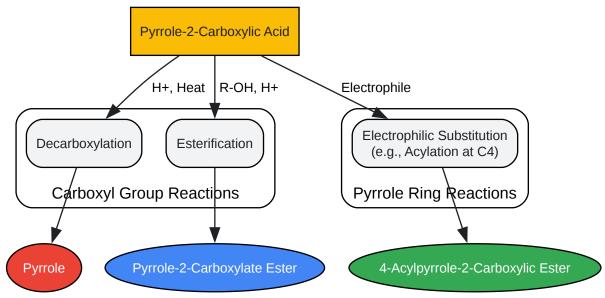


Fig. 3: Key Reactivity of Pyrrole-2-Carboxylic Acid

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Fig. 3: Key Reactivity of Pyrrole-2-Carboxylic Acid

Experimental Protocols

Detailed methodologies for key reactions involving **pyrrole-2-carboxylic acid** are crucial for reproducible research. Below are representative protocols for esterification and synthesis of the corresponding ethyl ester.

Protocol 1: General Fischer Esterification of Pyrrole-2-Carboxylic Acid

This protocol describes a general procedure for the acid-catalyzed esterification of a carboxylic acid.[16][18]



- Reaction Setup: In a round-bottom flask, dissolve pyrrole-2-carboxylic acid in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
- Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH).[16]
- Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, pour the reaction mixture into water.
- Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Neutralization: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a wash with brine.
- Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude ester can be purified by distillation or flash column chromatography to yield the final product.

Protocol 2: Synthesis of Ethyl Pyrrole-2-carboxylate

This specific two-step procedure starts from pyrrole and yields ethyl pyrrole-2-carboxylate.[19]

Step A: Synthesis of 2-Pyrrolyl Trichloromethyl Ketone

- In a flask equipped with a dropping funnel and stirrer, dissolve trichloroacetyl chloride in anhydrous diethyl ether.
- While stirring, add a solution of freshly distilled pyrrole in anhydrous ether dropwise over 3
 hours. The reaction is exothermic and will cause the ether to reflux.
- After the addition is complete, stir the mixture for an additional hour.



- Slowly add an aqueous solution of potassium carbonate to the mixture.
- Separate the organic layer, dry it with magnesium sulfate, and remove the solvent by distillation.
- Dissolve the residue in hexane and cool on ice to crystallize the product, 2-pyrrolyl trichloromethyl ketone.

Step B: Conversion to Ethyl Pyrrole-2-carboxylate

- Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.
- Add the 2-pyrrolyl trichloromethyl ketone from Step A portionwise to the sodium ethoxide solution.
- Stir the solution for 30 minutes after the addition is complete, then concentrate it to dryness on a rotary evaporator.
- Partition the oily residue between diethyl ether and dilute hydrochloric acid.
- Separate the ether layer, wash it with saturated sodium hydrogen carbonate solution, and dry it with magnesium sulfate.
- Concentrate the ether solution by distillation and then fractionate the residue under reduced pressure to obtain pure ethyl pyrrole-2-carboxylate.

Applications in Research and Drug Development

Pyrrole-2-carboxylic acid and its derivatives are important scaffolds in medicinal chemistry. They are used in the synthesis of potent small-molecule inhibitors of the SARS coronavirus and in the creation of [2,3-c]pyridine-7-one scaffolds.[7] The pyrrole-2-carboxamide moiety is a key pharmacophore in the development of new antibacterial agents, particularly against Mycobacterium tuberculosis.[6][20][21] The structural and electronic properties of this compound make it a versatile starting material for generating libraries of bioactive molecules for drug discovery programs.[6]



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